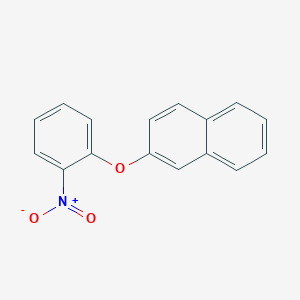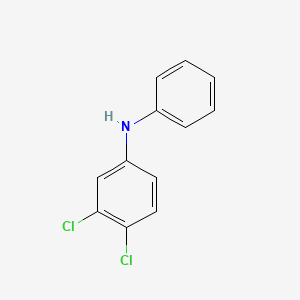
4-(3-chloro-2-methylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chloro-2-methylpropyl)morpholine is an organic compound that features a morpholine ring, a methyl group, and a chlorine atom attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-2-methylpropyl)morpholine typically involves the reaction of 3-chloro-2-methyl-1-propene with morpholine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
ClCH2C(CH3)=CH2+Morpholine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-(3-chloro-2-methylpropyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the propane backbone can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-morpholino-2-methyl-1-alkylpropane.
Oxidation Reactions: Products may include oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as alcohols or alkanes, can be formed.
科学的研究の応用
4-(3-chloro-2-methylpropyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-chloro-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The chlorine atom and methyl group can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of 4-(3-chloro-2-methylpropyl)morpholine.
2-Chloro-2-methylpropane: A structurally similar compound with different reactivity.
Morpholine: A key component in the structure of this compound.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a chlorine atom on the same molecule. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC名 |
4-(3-chloro-2-methylpropyl)morpholine |
InChI |
InChI=1S/C8H16ClNO/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-7H2,1H3 |
InChIキー |
HJIMOIOCTZRUKS-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCOCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(Methylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B8668400.png)




